Mengke Li,
Zhiguo He,
Hui Zhong,
Liang Hu,
Wei Sun
PMID: 34058487
DOI:
10.1016/j.watres.2021.117266
Abstract
A novel catalyst (MT/EMR) used for SR-AOPs with high removal efficiency toward roxarsone (ROX) (90.96% within 60 min) was prepared for the first time by ball milling multi-walled carbon nanotubes (MWCNTs) with electrolytic manganese residue (EMR). The incorporation of MWCNTs could improve the adsorption capacity and accelerate the transformation of metals in EMR with partial mass loss to facilitate the PDS activation. Additionally, pH test, quenching experiment and electrochemical test verified a two-electron pathway involving surface activated-complex contributed to the directly ROX oxidization. Benefit from the introduction of MWCNTs, the degradation rate (k
) of catalytic reaction was increased by 10.1 times compared with that of single-EMR. Additionally, the M-O-C (M=Fe or Mn) bonds in MT/EMR making the catalyst more stable than EMR. This work provided a novel and effective strategy to establish waste solid-based catalysts for green preparation and expanded the adsorption-oxidation technology to solve the problem of organoarsenic pollution.
Zhaozhou Li,
Xiujin Chen,
Xiwen Zhang,
Yao Wang,
Daomin Li,
Hongli Gao,
Xu Duan
PMID: 33484954
DOI:
10.1016/j.foodchem.2021.129054
Abstract
The novel molecularly imprinted microspheres for four phenylarsonic compounds have been firstly prepared with the reversible addition-fragmentation chain transfer polymerization in a suspension system. The resulting polymeric microspheres were characterized by infrared spectrum, scanning electron microscope and differential scanning calorimetry. With serial adsorption experiments, the polymeric microspheres showed highly specific molecular recognition, fast mass transfer rate and robust adsorption of the substrates. Then, the imprinted polymer was used as the solid-phase extraction adsorbent to extract the phenylarsonic compounds from the feeds, edible chicken and pork. The cartridge was washed with 2 mL ethyl acetate and eluted with 3 mL of methanol- acetic acid (90:10, v/v). The recoveries of the molecularly imprinted solid-phase extraction (MISPE) column ranged from 83.4% to 95.1%. This work provided a versatile approach for the specific extraction of the organoarsenic compounds from complicated matrices and exhibited a bright future for the application of MISPE column.
Kaixiang Shi,
Manohar Radhakrishnan,
Xingli Dai,
Barry P Rosen,
Gejiao Wang
PMID: 33851826
DOI:
10.1021/acs.est.1c00574
Abstract
Synthetic aromatic arsenicals such as roxarsone (Rox(V)) and nitarsone (Nit(V)) have been used as animal growth enhancers and herbicides. Microbes contribute to redox cycling between the relatively less toxic pentavalent and highly toxic trivalent arsenicals. In this study, we report the identification of
operon from
. Z1 and show that it is involved in trivalent organoarsenical oxidation. Expression of
is induced by chromate (Cr(VI)), Rox(III), and Nit(III). Heterologous expression of NemA in
confers resistance to Cr(VI), methylarsenite (MAs(III)), Rox(III), and Nit(III). Purified NemA catalyzes simultaneous Cr(VI) reduction and MAs(III)/Rox(III)/Nit(III) oxidation, and oxidation was enhanced in the presence of Cr(VI). The results of electrophoretic mobility shift assays and fluorescence assays demonstrate that the transcriptional repressor, NemR, binds to either Rox(III) or Nit(III). NemR has three conserved cysteine residues, Cys21, Cys106, and Cys116. Mutation of any of the three resulted in loss of response to Rox(III)/Nit(III), indicating that they form an Rox(III)/Nit(III) binding site. These results show that NemA is a novel trivalent organoarsenical oxidase that is regulated by the trivalent organoarsenical-selective repressor NemR. This discovery expands our knowledge of the molecular mechanisms of organoarsenical oxidation and provides a basis for studying the redox coupling of environmental toxic compounds.
Tao Yang,
Sisi Wu,
Chunping Liu,
Yulei Liu,
Haochen Zhang,
Haijun Cheng,
Lu Wang,
Lin Guo,
Yuying Li,
Minchao Liu,
Jun Ma
PMID: 33435681
DOI:
10.1021/acs.est.0c05084
Abstract
Roxarsone (ROX) has been widely used as an organoarsenic additive in animal feeding operations and poses a risk to the environment. Here, we first report the efficient degradation of ROX by UV/chlorine, where the kinetics, removal of total arsenic (As), and cytotoxicity were investigated. The kinetics study presented that reactive chlorine species (RCS) and HO
were the dominant species to react with ROX. Furthermore, the degradation rate of ROX can reach the maximum value at pH 7.5 due to the formation of more RCS. The degradation of ROX was affected by the amount of chlorine, pH, and water matrix. Through product analysis and Gauss theoretical calculation, two possible ROX degradation pathways were proposed. The free radicals attacked the As-C bond of ROX and resulted in releasing arsenate (As(V)). It was the reason that for an enhancement of the removal of total As by ferrous appeared after UV/chlorine, and over 98% of the total As was removed. In addition, cytotoxicity studies indicated that the cytotoxicity significantly enhanced during the degradation of ROX by UV/chlorine. However, by combination of UV/chlorine and adsorption, cytotoxicity can be greatly eliminated, probably due to the removal of As(V) and chlorinated products. These results further demonstrated that UV/chlorine treatment could be an effective method for the control of the potential environmental risks posed by organoarsenic.
Lu Zhan,
Zhiwen Xia,
Zhenming Xu,
Bing Xie
PMID: 33360583
DOI:
10.1016/j.envpol.2020.116312
Abstract
Antibiotics are commonly used in livestock and poultry breeding along with organic arsenic. Through long-term accumulation, they can enter into the surrounding soil through various pathways and contaminate the soil. In this paper, tetracycline antibiotics (TCs) and roxarsone (ROX) contaminated soil were used as the representatives of the two kinds of veterinary drugs contaminated soil, respectively, to study the thermal desorption behavior and arsenic stabilization process. Different parameters like heating temperatures, heat duration, stabilizer type and dosage were optimized for effective removal of TCs and ROX. Furthermore, TCs and ROX removal path and ROX stabilization mechanism were explored. Results of the study showed that over 98% of tetracycline antibiotics and roxarsone were effectively removed at 300 °C for 60 min. The heat treatment process of TCs contaminated soil was controlled by the first-order kinetics. Based on the detection of degradation products and thermogravimetric analysis, the possible thermal degradation path of TCs and ROX was proposed. Addition of FeSO
.7H
O (10% by weight) as stabilizer during the heat treatment process yielded 96.7% stabilization rate. Through the analysis of arsenic fractions, valence and the characterization of soil samples collected after the heat treatment, mechanism of arsenic stabilization in ROX was explored. The results show that thermal treatment combined with chemical stabilization technology can not only degrade TCs and ROX efficiently and completely, but also convert organic arsenic into inorganic state, which is conducive to better stabilization, and finally achieve effective and safe remediation of this kind of contaminated soil.
Rui Tang,
Henning Prommer,
Shoujun Yuan,
Wei Wang,
Jing Sun,
James Jamieson,
Zhen-Hu Hu
PMID: 33301302
DOI:
10.1021/acs.est.0c06781
Abstract
Roxarsone (ROX) is widely used in animal farms, thereby producing organoarsenic-bearing manure/wastewater. ROX cannot be completely degraded and nor can its arsenical metabolites be effectively immobilized during anaerobic digestion, potentially causing arsenic contamination upon discharge to the environment. Herein, we designed and tested a sulfate-mediated bioelectrochemical system (BES) to enhance ROX degradation and
immobilization of the released inorganic arsenic. Using our BES (0.5 V voltage and 350 μM sulfate), ROX and its metabolite, 4-hydroxy-3-amino-phenylarsonic acid (HAPA), were completely degraded within 13-22 days. In contrast, the degradation efficiency of ROX and HAPA was <85% during 32-day anaerobic digestion. In a sulfate-mediated BES, 75.0-83.2% of the total arsenic was immobilized in the sludge, significantly more compared to the anaerobic digestion (34.1-57.3%). Our results demonstrate that the combination of sulfate amendment and voltage application exerted a synergetic effect on enhancing HAPA degradation and sulfide-driven arsenic precipitation. This finding was further verified using real swine wastewater. A double-cell BES experiment indicated that As(V) and sulfate were transported from the anode to the cathode chamber and coprecipitated as crystalline alacranite in the cathode chamber. These findings suggest that the sulfate-mediated BES is a promising technique for enhanced arsenic decontamination of organoarsenic-bearing manure/wastewater.
Rui Tang,
Guangxue Wu,
Zhengbo Yue,
Wei Wang,
Xinmin Zhan,
Zhen-Hu Hu
PMID: 33254639
DOI:
10.1016/j.envpol.2020.115602
Abstract
Roxarsone, an extensively used organoarsenical feed additive, is often pooled in livestock wastewater. Sulfate exists ubiquitously in livestock wastewater and is capable for arsenic remediation. However, little is known about impacts of sulfate on roxarsone biotransformation during anaerobic digestion of livestock wastewater. In this study, the biodegradation of 5.0 mg L
roxarsone, and the accumulation and volatilization of the generated arsenical metabolites in a sulfate-spiked upflow anaerobic granular blanket reactor were investigated. Based on the analysis of degradation products, the nitro and arsenate groups of roxarsone were successively reduced to amino and arsenite groups before the C-As bond cleavage. Effluent arsenic concentration was ∼0.75 mg L
, of which 82.9-98.5% were organoarsenicals. The maximum arsenic volatilization rate reached 32.6 μg-As kg
-VS d
. Adding 5.0 mg L
sulfate enabled 66.7% and 45.9% decrease in inorganic arsenic concentration and arsenic volatilization rate, respectively. Arsenic content in the anaerobic granular sludge (AGS) was accumulated to 1250 mg kg
within 420 days. Based on the results of FESEM-EDS and XPS, sulfate addition induced arsenic precipitation in the AGS through the formation of orpiment. Arsenic in the effluent, biogas and AGS accounted for 52.9%, 0.01% and 47.1% of the influent arsenic when the reactor operated stably. The findings from this study suggest that sulfate has effectively regulatory effects on arsenic immobilization and volatilization during anaerobic digestion of organoarsenic-contaminated livestock wastewater.
Gang Wang,
Neng Han,
Li Liu,
Zhengchen Ke,
Baoguo Li,
Guowei Chen
PMID: 32443212
DOI:
10.1016/j.envpol.2020.114370
Abstract
Efficient extracellular electron transport is a key for sufficient bioremediation of organoarsenic pollutants such as 4-hydroxy-3-nitrobenzenearsonic acid (roxarsone). The related apparent kinetics characteristics are essential for engineering practice of bioremediation activities and for full understanding the environmental fate of roxarsone, yet remains poorly understood. We report, to our knowledge, the first study of the electron transfer characteristics between roxarsone and participating S. oneidensis MR-1. The electron transfer rate during roxarsone biotransformation was estimated up to 3.1 × 10
electrons/cell/s, with its value being clearly associated with the apparent roxarsone concentration. Lowing roxarsone concentration extended the average separation distance between cells and neighboring roxarsone molecules and thereby augmented electric resistance as well as extended cell movement for foraging, thus reduced electron transfer rate. In addition, the presence of roxarsone significantly stimulated population growth of S. oneidensis MR-1 with nearly doubled maximum specific growth rate, albeit with clearly increased lag time, as compared with that of none-roxarsone scenario. These findings provide, at the first time, basic biostoichiometry of S. oneidensis MR-1 induced roxarsone biotransformation, which may shed lights for full understanding of roxarsone transformation process in waste treatment systems that are necessary for engineering practice and/or environmental risks assessment.
Shaojie Zhou,
Hua Shang,
Jiewen Luo,
Minghao Shen,
Qi Wang,
Shicheng Zhang,
Xiangdong Zhu
PMID: 32763770
DOI:
10.1016/j.jhazmat.2020.123571
Abstract
Liquid phase produced by the subcritical hydrothermal liquefaction (HTL) of livestock manure is extensively used in agronomic and environmental applications, but the potential risks caused by inherent pollutants (e.g., roxarsone, ROX) of the livestock manure have not been considered. This study shows that less toxic ROX is completely converted into highly toxic As(III) and As(V) in the HTL reaction with temperature more than 240 °C. Moreover, more than 81.5% of As is distributed in the liquid phase generated by the livestock manure HTL reaction. Notably, the hydrothermal products of livestock manure facilitate the conversion of As(V) to As(III). The resulting hydrochar and aldehydes act as electron donors for As(V) reduction, thus resulting in the formation of As(III). Furthermore, the dissociated As promotes the depolymerization and deoxygenation of the macromolecular compounds to produce more small oxygen-containing compounds such as aldehydes, further boosting the As(V) reduction to As(III). These results indicate that the liquid phase of the livestock manure has potential risks in applications as a fertilizer. Such findings have substantial implications in biomass utilization and redox reactions of envirotechnical and biogeochemical relevance.
Jian Chen,
Barry P Rosen
PMID: 32810805
DOI:
10.1016/j.scitotenv.2020.141339
Abstract
Roxarsone (3-nitro-4-hydroxyphenylarsonic acid, Rox) has been used for decades as an antimicrobial growth promoter for poultry and swine. Roxarsone is excreted in chicken manure unchanged and can be microbially transformed into a variety of arsenic-containing compounds such as 3-amino-4-hydroxyphenylarsonic acid (HAPA(V)) that contaminate the environment and present a potential health hazard. To cope with arsenic toxicity, nearly every prokaryote has an ars (arsenic resistance) operon, some of which confer resistance to roxarsone. Pseudomonas putida KT2440 is a robust environmental isolate capable of metabolizing many aromatic compounds and is used as a model organism for biodegradation of aromatic compounds. Here we report that P. putida KT2440 (ΔΔars) in which the two ars operons had been deleted retains resistance to highly toxic trivalent Rox(III), the likely active form of roxarsone. In this study, a genomic library constructed from P. putida KT2440 (ΔΔars) was used to screen for resistance to Rox(III) in Escherichia coli. One gene, termed, PpnfnB, was identified that encodes a putative 6,7-dihydropteridine reductase. Cells expressing PpnfnB reduce the nitro group of Rox(III), and purified NfnB catalyzes FMN-NADPH-dependent nitroreduction of Rox(III) to less toxic HAPA(III). This identifies a key step in the breakdown of synthetic aromatic arsenicals.